molecular formula C20H17NO3 B5775852 N-(4-methoxyphenyl)-2-phenoxybenzamide CAS No. 349399-98-0

N-(4-methoxyphenyl)-2-phenoxybenzamide

Cat. No.: B5775852
CAS No.: 349399-98-0
M. Wt: 319.4 g/mol
InChI Key: PKKHXWMQTBWZNA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-phenoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-phenoxybenzamide typically involves the condensation of 4-methoxyaniline with 2-phenoxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under mild conditions, often at room temperature, to yield the desired benzamide derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-2-phenoxybenzamide is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors .

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its activity against certain types of cancer and other diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cellular processes .

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonylphenylacetamide
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Comparison: N-(4-methoxyphenyl)-2-phenoxybenzamide is unique due to its specific structural features, such as the presence of both methoxy and phenoxy groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, while 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole share the methoxyphenyl moiety, their core structures differ, leading to variations in their reactivity and biological activity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-23-16-13-11-15(12-14-16)21-20(22)18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKHXWMQTBWZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358076
Record name N-(4-methoxyphenyl)-2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349399-98-0
Record name N-(4-methoxyphenyl)-2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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